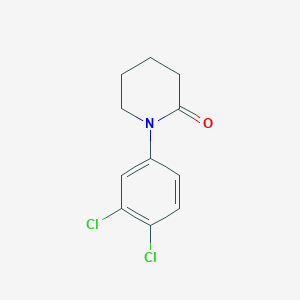
1-(3,4-Dichlorophenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones. Piperidinones are six-membered heterocyclic compounds containing a nitrogen atom. The presence of the 3,4-dichlorophenyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)piperidin-2-one typically involves the reaction of 3,4-dichlorobenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired piperidinone. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often employed to facilitate the hydrogenation step. The use of high-pressure reactors and automated systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced piperidinone derivatives.
Substitution: Substituted piperidinone derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)piperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to alterations in cellular signaling and metabolic processes. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function and behavior.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(2,6-Dichlorophenyl)piperidin-2-one: Similar structure but different substitution pattern on the phenyl ring.
1-(3,4-Difluorophenyl)piperidin-2-one: Fluorine atoms instead of chlorine atoms on the phenyl ring.
1-(3,4-Dichlorophenyl)piperidin-4-one: Different position of the carbonyl group on the piperidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-9-5-4-8(7-10(9)13)14-6-2-1-3-11(14)15/h4-5,7H,1-3,6H2 |
InChI Key |
QPJOFJUJAGCJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13213121.png)
![2-[1-(Methoxymethyl)cyclobutyl]ethan-1-amine](/img/structure/B13213127.png)
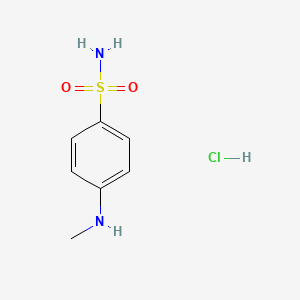
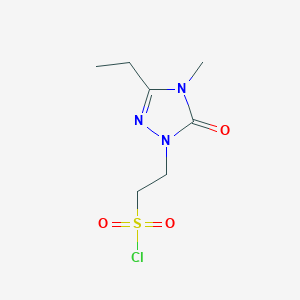
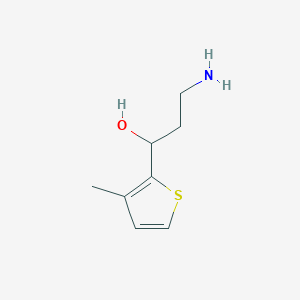

![tert-Butyl N-{3-[(chlorosulfonyl)methyl]cyclobutyl}carbamate](/img/structure/B13213152.png)
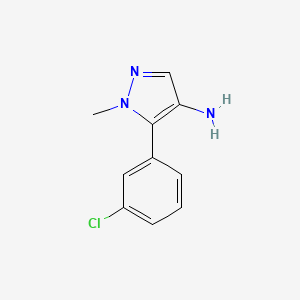
![1-[1-(Aminomethyl)cyclohexyl]propan-1-ol](/img/structure/B13213160.png)
![tert-Butyl N-methyl-N-{7-methyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13213166.png)


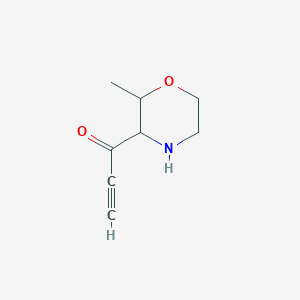
![[(2R,4R)-4-(3,4-Dimethoxyphenyl)oxolan-2-yl]methanol](/img/structure/B13213195.png)
